molecular formula C7H12N2O3 B2737908 Methyl 4-methyl-5-oxopiperazine-2-carboxylate CAS No. 1822575-15-4

Methyl 4-methyl-5-oxopiperazine-2-carboxylate

Cat. No.: B2737908
CAS No.: 1822575-15-4
M. Wt: 172.184
InChI Key: ZEMFVTKYEXRSHW-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate typically involves the reaction of 4-methylpiperazine with methyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Methyl 4-methyl-5-oxopiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylpiperazine-1-carboxylate
  • Methyl 5-oxopiperazine-2-carboxylate
  • 4-Methyl-5-oxopiperazine-2-carboxylic acid

Uniqueness

Methyl 4-methyl-5-oxopiperazine-2-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 2155852-15-4, features a piperazine ring substituted with a carboxylate group and a ketone. The molecular formula is C₇H₁₃N₃O₃, and it has been characterized using various spectroscopic techniques including NMR and mass spectrometry.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, molecular docking simulations suggest that derivatives of similar structures can act as potent inhibitors of Hepatitis B Virus (HBV) replication. These compounds demonstrated significant inhibition at concentrations as low as 10 µM in vitro, indicating a promising avenue for therapeutic development against viral infections .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Specifically, it has been noted to inhibit elastase, a serine protease involved in inflammatory processes and tissue remodeling. Inhibitors of elastase are valuable in treating conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple steps including alkylation processes. Research has demonstrated that structural modifications can enhance biological activity. For example, variations in substituents on the piperazine ring have been shown to affect the potency of enzyme inhibition and antiviral activity .

Case Studies

  • Antiviral Activity Against HBV : A study conducted on related compounds showed that modifications to the piperazine structure led to increased binding affinity to HBV proteins, suggesting a strong correlation between structure and biological efficacy .
  • Elastase Inhibition : In vitro assays indicated that this compound derivatives exhibited varying degrees of elastase inhibition, with some compounds achieving IC50 values in the low micromolar range. This highlights the potential for these compounds in developing therapeutic agents for diseases characterized by excessive elastase activity .

Table 1: Biological Activity Summary

Activity TypeAssay TypeConcentration (µM)Result
AntiviralHBV replication10High inhibition
Enzyme InhibitionElastaseLow micromolarSignificant inhibition

Table 2: Structure-Activity Relationship

Compound VariantSubstituent ChangeBiological Activity
Base CompoundNoneReference
Variant AMethyl group additionIncreased potency
Variant BHydroxyl substitutionDecreased potency

Properties

IUPAC Name

methyl 4-methyl-5-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMFVTKYEXRSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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